molecular formula C21H16FN3O3 B10930718 6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930718
M. Wt: 377.4 g/mol
InChI Key: YGZTUDXISPGRJA-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, methoxyphenyl, and isoxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of Boronic Acid Derivative

      Reagents: 4-fluorophenylboronic acid, 4-methoxyphenylboronic acid

      Conditions: Hydroboration, typically using diborane or a similar reagent.

  • Step 2: Suzuki–Miyaura Coupling

      Reagents: Boronic acid derivatives, halogenated isoxazolo-pyridine

      Catalyst: Palladium(0) complex

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)

  • Step 3: Amidation

      Reagents: Carboxylic acid derivative, amine

      Conditions: Coupling agents (e.g., EDC, HOBt), solvent (e.g., dichloromethane), temperature (room temperature to 40°C)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated and methoxylated aromatic rings make it a useful tool for investigating biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the isoxazolo-pyridine moiety can form hydrogen bonds with amino acid side chains.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(4-Bromophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
  • 6-(4-Methylphenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The presence of the fluorine atom in 6-(4-fluorophenyl)-N~4~-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorinated, brominated, and methylated analogs.

Properties

Molecular Formula

C21H16FN3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16FN3O3/c1-12-19-17(20(26)23-15-7-9-16(27-2)10-8-15)11-18(24-21(19)28-25-12)13-3-5-14(22)6-4-13/h3-11H,1-2H3,(H,23,26)

InChI Key

YGZTUDXISPGRJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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